9AzNue5Ac

Descripción general

Descripción

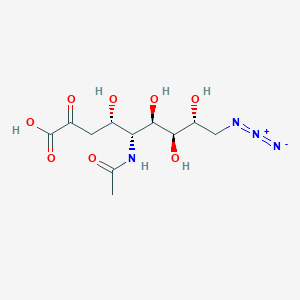

9-azido-9-deoxy-N-acetylneuraminic acid, commonly known as 9AzNue5Ac, is a Neu5Ac analogue where the 9-hydroxyl group is substituted with an azide group. This compound is widely used in click chemistry and metabolic labeling of glycans. It can be metabolized and incorporated into sialoglycans in living cells and mice, making it a valuable tool for studying sialic acid biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-azido-9-deoxy-N-acetylneuraminic acid involves the substitution of the 9-hydroxyl group of Neu5Ac with an azide group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, azidation, and purification processes. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 9-azido-9-deoxy-N-acetylneuraminic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

9-azido-9-deoxy-N-acetylneuraminic acid undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are useful in various applications such as bioconjugation and molecular labeling .

Aplicaciones Científicas De Investigación

Click Chemistry

9AzNue5Ac is extensively used in click chemistry for synthesizing complex molecules. The azide group allows for bioorthogonal reactions with alkyne-containing compounds, facilitating the creation of triazole-linked bioconjugates, which are essential in various biochemical assays and studies.

Metabolic Labeling of Glycans

This compound is a powerful tool for metabolic labeling of glycans. It can be incorporated into sialoglycans within living cells and animal models, enabling researchers to study cell-surface sialoglycans and perform glycoproteomic profiling. This application is crucial for understanding cellular interactions and functions involving sialic acids .

Biochemical Pathways Investigation

This compound plays a role in studying biochemical pathways related to cell-cell communication, immune responses, and pathogen interactions. By modifying sialylation patterns on glycoproteins and glycolipids, it can influence various cellular processes such as signaling pathways and gene expression .

Medical Diagnostics and Therapeutics

In the medical field, this compound is being explored for its potential in developing diagnostic tools and therapeutic agents targeting sialic acid-containing biomolecules. Its ability to label specific biomolecules can aid in the identification of disease markers and the development of targeted therapies .

Case Study 1: Visualization of Sialoglycans

In a study published by Vector Laboratories, researchers utilized this compound to visualize cell-surface sialoglycans through click-labeling with fluorophores. This approach allowed for detailed imaging of glycan distribution on cell surfaces, providing insights into their roles in cellular interactions and signaling mechanisms .

Case Study 2: Impact on Immune Responses

Another investigation demonstrated that the incorporation of this compound into cell-surface sialoglycans influenced immune responses by modulating interactions between immune cells and pathogens. The study highlighted its potential as a tool for understanding immune evasion mechanisms employed by various pathogens.

Mecanismo De Acción

The mechanism of action of 9-azido-9-deoxy-N-acetylneuraminic acid involves its incorporation into sialoglycans through metabolic pathways. Once incorporated, the azide group can undergo click chemistry reactions, enabling the visualization and profiling of cell-surface sialoglycans. The molecular targets include sialic acid-containing glycoproteins and glycolipids, and the pathways involved are those related to sialic acid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Neu5Ac (N-acetylneuraminic acid): The parent compound of 9-azido-9-deoxy-N-acetylneuraminic acid, with a hydroxyl group at the 9-position instead of an azide.

9-azido-9-deoxy-N-glycolylneuraminic acid: Another sialic acid analogue with an azide group at the 9-position but with a glycolyl group instead of an acetyl group.

Uniqueness

9-azido-9-deoxy-N-acetylneuraminic acid is unique due to its azide group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for metabolic labeling and visualization of sialoglycans, providing a powerful tool for studying sialic acid biology .

Actividad Biológica

9AzNue5Ac, or 9-azido-9-deoxy-N-acetylneuraminic acid, is an analog of sialic acid that has garnered attention for its unique biological activities. This compound has been utilized primarily in the study of sialoglycans and glycoproteomic profiling due to its ability to be metabolically incorporated into cellular structures. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 334.28 g/mol |

| Chemical Composition | C₁₁H₁₈N₄O₈ |

| CAS Number | 76487-51-9 |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Purity | ≥95% (HPLC) |

| Appearance | Slightly grey amorphous solid |

| Storage Conditions | -20°C |

Biological Mechanisms

The biological activity of this compound is largely attributed to its incorporation into sialoglycans on cell surfaces. This process is facilitated by metabolic labeling, allowing researchers to visualize and analyze glycan structures through click chemistry techniques. The azide group in this compound enables specific labeling with fluorophores or affinity tags, making it a valuable tool in glycoproteomic studies.

- Metabolic Incorporation : this compound can be metabolized by living cells and incorporated into sialoglycans.

- Visualization : The azide group allows for click chemistry reactions, enabling the tagging of sialoglycans for visualization under fluorescence microscopy.

- Profiling : It aids in glycoproteomic profiling by providing insights into the composition and structure of glycoproteins in various biological contexts.

Case Studies

Several studies have highlighted the applications and implications of using this compound in biological research:

-

Glycan Profiling in Cancer Research :

In a study exploring the role of sialic acids in cancer progression, researchers utilized this compound to label cancer cell lines. The results indicated altered sialoglycan profiles in malignant cells compared to normal cells, suggesting a potential biomarker for cancer diagnosis and treatment monitoring. -

Viral Interactions :

Another case study investigated how certain viruses exploit sialic acids on host cells for entry. By incorporating this compound into the host cell surface, researchers were able to track viral binding and entry mechanisms, providing insights into viral pathogenesis and potential therapeutic targets. -

Neuroscience Applications :

Research focusing on neuronal cells demonstrated that this compound could be used to study synaptic interactions mediated by sialoglycans. The incorporation of this compound allowed for visualization of synaptic changes during neuronal development and plasticity.

Research Findings

Recent findings emphasize the versatility of this compound in various fields:

- Sialoglycan Dynamics : Studies have shown that the incorporation of this compound can reveal dynamic changes in sialoglycan expression during cellular responses to stimuli.

- Therapeutic Potential : The ability to manipulate sialic acid pathways using analogs like this compound opens avenues for developing therapeutics targeting diseases associated with aberrant glycosylation patterns.

Propiedades

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997862 | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-51-9 | |

| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.